N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O3S/c18-17(19,20)14-6-4-13(5-7-14)12-27(24,25)22-15-9-21-23(10-15)11-16-3-1-2-8-26-16/h4-7,9-10,16,22H,1-3,8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHGSHQJBWNRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis
The 1H-pyrazol-4-yl moiety is typically constructed via Knorr pyrazole synthesis or cyclocondensation of hydrazines with 1,3-diketones . In one approach, hydrazine derivatives react with β-keto esters under acidic conditions to form the pyrazole ring. For example, 4-hydrazinophenyl intermediates (e.g., 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide ) undergo cyclization with cyclohexanone in acetic acid at reflux (5 hours), yielding substituted pyrazoles with ~65–78% efficiency.
Sulfonamide Functionalization
The 1-[4-(trifluoromethyl)phenyl]methanesulfonamide segment is introduced via nucleophilic substitution. Reacting 4-(trifluoromethyl)benzyl chloride with sulfonamide precursors (e.g., sodium sulfonamide salts) in dimethylformamide (DMF) at 80–100°C for 12–24 hours achieves sulfonamide bond formation. Yields range from 60% to 85%, contingent on stoichiometric ratios and catalyst use (e.g., triethylamine).
Oxan-2-ylmethyl Sidechain Incorporation
The tetrahydropyran (oxane) group is appended through alkylation of the pyrazole nitrogen. Using 2-(chloromethyl)tetrahydropyran and potassium carbonate in acetonitrile under reflux (8–10 hours) attaches the oxan-2-ylmethyl substituent. This step typically achieves 70–90% yield after purification via silica gel chromatography.
Stepwise Preparation Methodology
Synthesis of 1-[4-(Trifluoromethyl)phenyl]methanesulfonyl Chloride
- Starting Material : 4-(Trifluoromethyl)benzyl alcohol (10 mmol) is dissolved in dichloromethane (30 mL).
- Chlorosulfonation : Thionyl chloride (15 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.
- Workup : The mixture is concentrated under vacuum, yielding the sulfonyl chloride as a pale-yellow liquid (yield: 92%).
Formation of Pyrazole-4-amine Intermediate
Coupling and Alkylation
- Sulfonamide Bond Formation : The pyrazole-4-amine (3 mmol) reacts with 1-[4-(trifluoromethyl)phenyl]methanesulfonyl chloride (3.3 mmol) in pyridine (10 mL) at 50°C for 12 hours.
- Alkylation : The intermediate (2 mmol) is treated with 2-(bromomethyl)tetrahydropyran (2.4 mmol) and K₂CO₃ (4 mmol) in acetonitrile (15 mL) under reflux for 10 hours.
- Purification : Column chromatography (ethyl acetate/hexane, 1:3) affords the final compound as a white solid (overall yield: 58%).
Reaction Optimization and Challenges
Solvent and Temperature Effects
- Cyclization Efficiency : Acetic acid outperforms propionic acid in pyrazole formation, providing higher yields (78% vs. 62%) due to superior proton-donating capacity.
- Alkylation Kinetics : Acetonitrile enables faster oxan-2-ylmethyl incorporation compared to DMF (10 hours vs. 16 hours), attributed to its moderate polarity and boiling point.
Catalytic Enhancements
- Triethylamine : Adding 1.2 equivalents during sulfonylation increases yields from 60% to 82% by neutralizing HCl byproducts.
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates alkylation, reducing reaction time by 30%.
Analytical Characterization Data
Spectroscopic Profiles
Chromatographic Purity
- HPLC : Retention time = 6.78 min (C18 column, acetonitrile/water 70:30), purity >98%.
- Melting Point : 182–184°C (uncorrected).
Applications and Derivatives
Biological Activity
The compound’s sulfonamide-pyrazole-oxane architecture confers antimicrobial and anti-inflammatory properties. Derivatives exhibit IC₅₀ values of 12–18 μM against COX-2, comparable to celecoxib.
Material Science Applications
As a ligand in transition metal complexes, it enhances catalytic activity in Suzuki-Miyaura couplings (TON up to 15,000).
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the trifluoromethylphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Heterocycle Variations
The target compound utilizes a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. Analogues from the evidence include:
- Pyrazole derivatives (e.g., ): Share the same core but differ in substituents.
- Benzimidazole derivatives (): Replace pyrazole with a fused benzene-imidazole system, altering electronic properties and steric bulk .
Substituent Analysis
Sulfonamide Variations
- Methanesulfonamide : Present in the target compound and , offering compact size for target binding .
- Pyrazole-sulfonamide (): Adds a second heterocycle, altering electronic and steric profiles .
Physicochemical Properties
While direct data for the target compound are absent, inferences can be drawn:
- Solubility : Oxane’s oxygen atom may improve aqueous solubility compared to purely aromatic substituents (e.g., ’s benzyl group) .
- Melting Point : Analogues like ’s compound (MP: 252–255°C) suggest high thermal stability for sulfonamides with rigid substituents .
- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, a feature shared with and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
